molecular formula C21H30Cl2N2O4 B2440346 1-(4-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217021-88-9

1-(4-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2440346
CAS No.: 1217021-88-9
M. Wt: 445.38
InChI Key: OYQBHNMXHXJUSK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H30Cl2N2O4 and its molecular weight is 445.38. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-methoxyphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4.2ClH/c1-25-19-5-3-17(4-6-19)23-13-11-22(12-14-23)15-18(24)16-27-21-9-7-20(26-2)8-10-21;;/h3-10,18,24H,11-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQBHNMXHXJUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, with CAS number 1217021-88-9, is a piperazine derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by its complex structure, which includes a methoxyphenyl group and a piperazine moiety, suggesting possible interactions with various biological targets.

The molecular formula of this compound is C21H30Cl2N2O4C_{21}H_{30}Cl_2N_2O_4, and it has a molecular weight of 445.4 g/mol. The structural features of the compound indicate potential solubility and reactivity profiles that could influence its biological activity.

PropertyValue
CAS Number1217021-88-9
Molecular FormulaC21H30Cl2N2O4
Molecular Weight445.4 g/mol

Research indicates that compounds with piperazine structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The specific interactions of this compound with these receptors are critical for understanding its pharmacological effects.

Potential Targets:

  • Serotonin Receptors : The compound may exhibit affinity for serotonin receptor subtypes, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions.
  • Dopamine Receptors : Given the structural similarities to known dopamine receptor ligands, this compound may also modulate dopaminergic signaling pathways.

Antidepressant Effects

Studies have shown that piperazine derivatives can possess antidepressant-like activities. For instance, compounds similar to this one have demonstrated efficacy in preclinical models by reducing depressive-like behaviors in rodents.

Antitumor Activity

There is emerging evidence that piperazine derivatives exhibit antitumor properties. In vitro studies have indicated that such compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

  • Antidepressant Activity : A study evaluated the effects of various piperazine derivatives on serotonin levels and found significant increases in serotonin release in animal models treated with similar compounds, indicating potential antidepressant effects (PubChem) .
  • Antitumor Efficacy : Research involving structurally related compounds demonstrated cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was linked to the induction of apoptosis through mitochondrial pathways (Science.gov) .
  • Neuropharmacological Studies : A series of experiments assessed the binding affinity of piperazine derivatives to serotonin receptors. Results indicated that modifications in the phenyl rings significantly influenced receptor binding and downstream signaling pathways (LookChem) .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(4-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride can exhibit antidepressant properties. Studies have shown that derivatives of this compound can selectively activate serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mood regulation. For instance, biased agonists derived from similar structures have demonstrated significant antidepressant-like effects in animal models .

Anti-Cancer Properties

The compound has been investigated for its anti-cancer potential. A related study highlighted that analogs of methoxyphenyl compounds showed significant inhibitory effects on colon cancer cell growth. The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation through various pathways .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. They are being studied for their ability to modulate neuroinflammatory responses and provide protection against neurodegenerative diseases .

Chemical Properties and Structure

The molecular formula of this compound is C21H30Cl2N2O4, with a molecular weight of approximately 459.38 g/mol. The compound features a piperazine ring, which is known for enhancing bioactivity through improved receptor binding capabilities.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, derivatives of the compound were administered to assess their impact on depressive behaviors. Results indicated a significant reduction in immobility time during forced swimming tests, suggesting enhanced mood-lifting effects compared to control groups .

Case Study 2: Cancer Cell Inhibition

A study evaluating the anti-cancer effects of related compounds found that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, including breast and colon cancer cells. The research highlighted the potential for these compounds to be developed into therapeutic agents targeting specific cancer pathways .

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection is ideal for assessing purity, while single-crystal X-ray diffraction provides definitive structural confirmation. For intermediate characterization, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and diastereomeric ratios. Mass spectrometry (MS) can confirm molecular weight. Ensure calibration with certified reference standards, such as those outlined in pharmacopeial guidelines .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

Employ a stepwise approach:

  • Step 1 : Use computational reaction path search methods (e.g., quantum chemical calculations) to identify optimal reaction conditions and intermediates .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect byproducts early.
  • Step 3 : Purify intermediates via recrystallization or column chromatography. For dihydrochloride salt formation, ensure stoichiometric control of HCl addition to avoid excess acid-related impurities .

Q. What are the critical storage conditions to maintain compound stability?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture, as dihydrochloride salts are hygroscopic. Stability testing under accelerated conditions (40°C/75% RH for 6 months) can predict long-term degradation profiles .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s receptor binding affinity be resolved?

Discrepancies may arise from assay conditions (e.g., buffer pH, cell membrane preparation methods). To resolve:

  • Approach 1 : Conduct radioligand binding assays under standardized conditions (e.g., Tris-HCl buffer, pH 7.4) with negative controls for non-specific binding.
  • Approach 2 : Compare results with structurally similar compounds, such as 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, to identify substituent-specific interactions .
  • Approach 3 : Use molecular docking simulations to model binding modes and validate with mutagenesis studies .

Q. What experimental strategies are recommended for evaluating in vivo pharmacokinetics?

  • Design : Administer the compound via intravenous and oral routes in rodent models. Collect plasma samples at timed intervals.
  • Analysis : Use LC-MS/MS to quantify parent compound and metabolites. Assess bioavailability (F%) and half-life (t½).
  • Considerations : Monitor for piperazine ring oxidation or O-demethylation metabolites, common in similar methoxy-substituted compounds .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Method 1 : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer containing 0.1% Tween-80.
  • Method 2 : Synthesize a prodrug (e.g., ester or carbonate derivatives) to enhance solubility, then hydrolyze in situ .
  • Validation : Confirm solubility via dynamic light scattering (DLS) and ensure no aggregation interferes with biological activity .

Data Interpretation & Troubleshooting

Q. How should unexpected crystallography results (e.g., disordered piperazine rings) be addressed?

  • Solution 1 : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Solution 2 : Refine the model using restraints for bond lengths/angles in software like SHELXL.
  • Reference : Similar challenges were resolved in the structural analysis of pyrazoline derivatives by applying anisotropic displacement parameters .

Q. What are the best practices for reconciling conflicting cytotoxicity data across cell lines?

  • Step 1 : Normalize data to cell viability controls (e.g., MTT assay with untreated cells).
  • Step 2 : Evaluate cell-specific factors (e.g., expression of metabolizing enzymes like CYP450).
  • Step 3 : Cross-validate using 3D spheroid models to better mimic in vivo conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.